N-(5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide
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Overview
Description
N-(5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is a complex organic compound featuring a unique structure that combines various functional groups, including a bromophenyl group, a fluorobenzamide moiety, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide typically involves multi-step organic reactions
Imidazolidinone Core Formation: The synthesis begins with the reaction of ethyl isothiocyanate with ethylamine to form the imidazolidinone ring.
Bromophenyl Group Introduction: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromoaniline.
Fluorobenzamide Attachment: The final step involves the coupling of the fluorobenzamide moiety through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-(5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide has potential applications in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorobenzamide groups may facilitate binding to these targets, while the imidazolidinone ring could play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-chloroacetamide: Shares the bromophenyl group but lacks the imidazolidinone and fluorobenzamide moieties.
N-(4-bromophenyl)thiazol-2-yl derivatives: Similar in having the bromophenyl group but differ in the core structure and additional functional groups.
Uniqueness
N-(5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H18BrFN4O3S |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H18BrFN4O3S/c1-2-25-19(29)16(11-17(27)23-15-8-6-13(21)7-9-15)26(20(25)30)24-18(28)12-4-3-5-14(22)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
UNMJJOBKEUNBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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